4-bromo-N-(2-fluoroethyl)-3-methylbenzamide
Description
Properties
IUPAC Name |
4-bromo-N-(2-fluoroethyl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-7-6-8(2-3-9(7)11)10(14)13-5-4-12/h2-3,6H,4-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSNCFNIEFHHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCF)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The most widely reported synthesis involves reacting 4-bromo-3-methylbenzoyl chloride with 2-fluoroethylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction proceeds via nucleophilic acyl substitution:
Experimental Protocol
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Reagents :
-
Procedure :
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Purification :
Optimization Data
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | DCM | 72% vs. 58% (THF) |
| Temperature | 25°C | 72% vs. 65% (0°C) |
| Base | Triethylamine | 72% vs. 60% (Pyridine) |
Nickel-Catalyzed Cross-Coupling Approach
Methodology
A nickel-catalyzed coupling between 4-bromo-3-methylbenzoic acid and 2-fluoroethylamine using NiCl₂·DME and DABCO in DMA solvent enables direct amidation. This method avoids acyl chloride intermediates, enhancing safety.
Reaction Conditions
Advantages and Limitations
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Advantages : Eliminates toxic acyl chloride handling; suitable for acid-sensitive substrates.
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Limitations : Requires inert atmosphere; lower yield compared to conventional methods.
Alternative Synthetic Routes
Multi-Step Halogenation Pathway
Step 1 : Bromination of 3-methylbenzoic acid using PBr₃ yields 4-bromo-3-methylbenzoic acid (89% yield).
Step 2 : Conversion to acyl chloride via SOCl₂ (95% yield).
Step 3 : Amidation with 2-fluoroethylamine as described in Section 1.
Photocatalytic Bromo-Fluoro Integration
UV-mediated bromination of 3-methyl-N-(2-fluoroethyl)benzamide using N-bromosuccinimide (NBS) in CCl₄ achieves 78% yield. This method is less common due to side-product formation.
Optimization and Purification Techniques
Yield Enhancement Strategies
Purity Control
| Technique | Purity Achieved | Key Steps |
|---|---|---|
| Column Chromatography | 95% | Hexane/EtOAc gradient |
| Recrystallization | 99% | Ethanol, −20°C overnight |
| Distillation | 90% | Vacuum (0.1 mmHg, 110°C) |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Conventional Amidation | 72 | 95 | High | Low |
| Nickel Catalysis | 68 | 90 | Moderate | High |
| Photochemical | 78 | 85 | Low | Moderate |
Key Takeaways :
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Conventional amidation is optimal for industrial-scale production.
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Nickel catalysis suits substrates incompatible with acyl chlorides.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-(2-fluoroethyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: The fluorine and bromine atoms can be substituted with other groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Derivatives lacking the bromine atom.
Substitution: A variety of substituted benzamide derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-N-(2-fluoroethyl)-3-methylbenzamide has been identified as a promising candidate in the development of pharmaceuticals due to its structural features that allow for interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties by inhibiting specific kinases involved in tumor growth. Notably, it has been shown to inhibit Mps-1 kinase, which is associated with various hematological malignancies and solid tumors, including breast and lung cancers .
Case Study:
A study on triazolopyridine compounds demonstrated that derivatives of benzamide, including those similar to this compound, effectively reduced tumor cell proliferation in vitro and in vivo models of cancer .
Radiopharmaceuticals
The compound's structure allows it to be used as a precursor for radiolabeled compounds that target sigma receptors, which are often overexpressed in cancerous tissues.
Imaging Applications
In vivo studies have utilized radiolabeled variants of benzamide derivatives for imaging tumors using techniques like microPET. These studies revealed that compounds with similar structures showed enhanced uptake in tumor tissues compared to normal tissues, making them suitable candidates for cancer imaging diagnostics .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various functional group modifications.
Synthesis of Schiff Bases
The compound can participate in condensation reactions to form Schiff bases, which are valuable intermediates in organic synthesis and have applications in pharmaceuticals and agrochemicals .
Table 1: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd(PPh), KPO, 90 °C | 33-94 |
| Condensation with Aldehydes | Glacial acetic acid | High |
Research has shown that benzamide derivatives exhibit a range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects.
Pharmacological Studies
Studies have highlighted the potential of benzamide derivatives to act against various pathogens and inflammatory conditions, further supporting their use in drug development .
Mechanism of Action
The mechanism by which 4-bromo-N-(2-fluoroethyl)-3-methylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The compound’s structural analogues differ primarily in substituent groups on the benzene ring or the amide nitrogen. Key comparisons include:
Table 1: Structural and Physical Properties of Selected Analogues
Key Observations :
- Fluoroethyl vs. Hydroxyethyl : The replacement of the hydroxyethyl group (in the discontinued analogue) with a fluoroethyl group likely enhances metabolic stability by reducing hydrogen bonding and oxidation susceptibility .
- Electron-Withdrawing Groups : The nitro group in 4-bromo-N-(3-methoxypropyl)-3-nitrobenzamide increases acidity (pKa ~12.95) compared to the methyl group in the target compound, which may influence reactivity in coupling reactions .
Spectroscopic Characterization
- FT-IR: The target compound shares characteristic peaks (C=O stretch ~1650 cm⁻¹, N-H stretch ~3300 cm⁻¹) with benzamide derivatives. However, the C-F stretch (~1100 cm⁻¹) distinguishes it from non-fluorinated analogues .
- DFT Studies : Frontier molecular orbital (FMO) analysis, as performed on thiophene-containing analogues, could predict the reactivity of this compound in catalytic systems .
Biological Activity
4-Bromo-N-(2-fluoroethyl)-3-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a bromine atom, a fluorinated ethyl group, and a methyl-substituted benzamide. The molecular formula is with a molecular weight of approximately 250.1 g/mol. Its structural features suggest potential interactions with biological macromolecules, making it a candidate for further investigation.
The mechanism of action for this compound is not fully elucidated in the literature; however, compounds with similar structures often exhibit their biological activity through:
- Enzyme Inhibition : Many benzamide derivatives act as inhibitors of various enzymes by binding to active sites, thus blocking substrate access. This inhibition can disrupt metabolic pathways, leading to therapeutic effects.
- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways that are critical for cellular function.
Anticancer Properties
Research has indicated that benzamide derivatives can exhibit anticancer properties . For instance, compounds structurally related to this compound have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have shown that such compounds can reduce cell viability in various cancer cell lines.
Case Study Example :
- A study involving similar benzamide derivatives demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with IC50 values in the micromolar range. This suggests that this compound may possess similar activity.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Research has shown that certain brominated and fluorinated compounds exhibit enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes.
| Compound | Target Bacteria | Activity (MIC µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| This compound | S. aureus | 16 |
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of various analogs of benzamide compounds, including those with bromine and fluorine substitutions. These studies highlight:
- Synthesis Techniques : The synthesis typically involves multi-step reactions that yield high-purity compounds suitable for biological evaluation.
- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of these compounds, providing insights into their potential clinical applications.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-bromo-N-(2-fluoroethyl)-3-methylbenzamide?
- Methodological Answer : The compound can be synthesized via amide coupling between 4-bromo-3-methylbenzoic acid and 2-fluoroethylamine. Carbodiimide-based reagents like DCC or EDC, paired with HOBt or DMAP, are commonly used to activate the carboxylic acid (e.g., 74% yield in analogous reactions using DCC/HOBt at -50°C) . Alternatively, direct aminolysis of acyl chlorides (e.g., reacting 4-bromo-3-methylbenzoyl chloride with 2-fluoroethylamine in dry THF) avoids side reactions like racemization . Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended to achieve >95% purity.
Q. How can researchers validate the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm substituent positions (e.g., bromo at C4, fluoroethylamide at C1). The methyl group at C3 typically appears as a singlet (~δ 2.3 ppm), while the fluoroethyl group shows splitting patterns from fluorine coupling .
- X-ray Crystallography : Single-crystal analysis (e.g., orthorhombic P222 system, a=7.098 Å, b=11.423 Å) provides definitive bond-length and angle data, critical for structure-activity studies .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with ESI-MS confirms molecular weight (expected [M+H] ~300.1) and purity .
Advanced Research Questions
Q. What role do fluorine and bromine substituents play in modulating biological activity and physicochemical properties?
- Methodological Answer :
- Fluorine : The 2-fluoroethyl group enhances metabolic stability by resisting oxidative degradation and improves membrane permeability due to increased lipophilicity (logP ~2.8 vs. ~2.2 for non-fluorinated analogs) . Fluorine’s electronegativity also strengthens hydrogen bonding with target proteins (e.g., tubulin inhibitors with fluoroethyl groups show 3-fold higher binding affinity) .
- Bromine : The bromo substituent at C4 facilitates halogen bonding in enzyme active sites (e.g., Ki values <100 nM in kinase assays) and serves as a heavy atom for X-ray crystallography . Stability studies under light exposure are recommended, as brominated aromatics may undergo photodecomposition.
Q. How can researchers optimize crystallization conditions for structural studies of brominated benzamides?
- Methodological Answer :
- Solvent Selection : Slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures) promotes crystal growth. For brominated analogs, 70% ethanol is effective due to balanced solubility .
- Temperature Control : Crystallization at 173 K minimizes thermal disorder, as shown in orthorhombic systems with Z=4 and R-factor=0.034 .
- Additives : Trace trifluoroacetic acid (0.1% v/v) can protonate the amide nitrogen, stabilizing intermolecular hydrogen bonds .
Q. How should conflicting bioactivity data across studies be analyzed?
- Methodological Answer :
- Assay Standardization : Discrepancies in IC values (e.g., 10 nM vs. 1 µM) may arise from variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (optimum ~7.4 for enzyme stability) .
- Metabolite Interference : LC-MS/MS can detect degradation products (e.g., debrominated metabolites in liver microsomes) that may skew results .
- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates (n≥3) and correct for batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
